molecular formula C11H7FO3S B6374041 4-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% CAS No. 1262002-65-2

4-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95%

Cat. No.: B6374041
CAS No.: 1262002-65-2
M. Wt: 238.24 g/mol
InChI Key: KNIOUOHOSWTZFK-UHFFFAOYSA-N
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Description

4-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% (4-CTFP) is a chemical compound that has been studied for its potential applications in scientific research. It is a heterocyclic compound, meaning that it contains at least one ring of atoms with at least one atom that is not carbon. 4-CTFP has been used in a variety of research fields, including organic chemistry, biochemistry, and pharmacology.

Scientific Research Applications

4-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% has been used in a variety of scientific research applications. It has been studied as a potential inhibitor of the enzyme phosphodiesterase-4 (PDE4), which is involved in the regulation of inflammation and other physiological processes. 4-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% has also been studied as a potential inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the generation of prostaglandins, hormones that are involved in inflammation and other physiological processes. In addition, 4-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% has been studied as an inhibitor of the enzyme acetylcholinesterase (AChE), which is involved in the regulation of neurotransmission.

Mechanism of Action

The mechanism of action of 4-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% is not fully understood. However, it is believed that 4-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% acts as an inhibitor of the enzymes PDE4, COX-2, and AChE by binding to their active sites and preventing them from catalyzing their respective reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% have not been fully elucidated. However, it is believed that 4-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% may have anti-inflammatory, analgesic, and neuroprotective effects. It is also believed that 4-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% may have the potential to reduce the risk of certain cancers, such as colorectal cancer.

Advantages and Limitations for Lab Experiments

The primary advantage of using 4-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% in laboratory experiments is its availability and relatively low cost. In addition, 4-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% is relatively stable and can be stored for long periods of time without significant degradation. However, there are some limitations associated with using 4-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% in laboratory experiments. For example, 4-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% is not soluble in water and must be dissolved in a suitable solvent such as ethanol or DMSO. In addition, 4-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% is not very soluble in organic solvents and must be used in relatively large quantities in order to be effective.

Future Directions

There are a number of potential future directions for the use of 4-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% in scientific research. For example, 4-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% could be studied as a potential inhibitor of other enzymes, such as kinases, proteases, and phosphatases. In addition, 4-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% could be studied as a potential therapeutic agent for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Finally, 4-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% could be studied as a potential tool for the development of new drugs and for the optimization of existing drugs.

Synthesis Methods

4-(2-Carboxythiophene-4-yl)-2-fluorophenol, 95% can be synthesized through a multi-step process that involves the reaction of 2-fluorobenzoic acid and thiophene-2-carboxylic acid in the presence of a base. The reaction is typically carried out in a solvent such as ethanol or dimethyl sulfoxide (DMSO). The reaction typically takes place at room temperature and is complete within 24 hours. The product is a white solid that can be isolated by filtration and dried under vacuum.

Properties

IUPAC Name

4-(3-fluoro-4-hydroxyphenyl)thiophene-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7FO3S/c12-8-3-6(1-2-9(8)13)7-4-10(11(14)15)16-5-7/h1-5,13H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNIOUOHOSWTZFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CSC(=C2)C(=O)O)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684329
Record name 4-(3-Fluoro-4-hydroxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262002-65-2
Record name 4-(3-Fluoro-4-hydroxyphenyl)thiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684329
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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